

Technical Support Center: Control of Ibrutinib Dimer in Drug Manufacturing

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Compound of Interest		
Compound Name:	Ibrutinib dimer	
Cat. No.:	B1160886	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on the control strategy for the **Ibrutinib dimer**, a critical process-related impurity in the manufacturing of Ibrutinib.

Frequently Asked Questions (FAQs)

Q1: What is the **Ibrutinib dimer** and why is it a concern?

A1: The **Ibrutinib dimer** is a process-related impurity formed when two molecules of Ibrutinib covalently bond.[1] It is a concern in drug manufacturing because impurities can impact the quality, safety, and efficacy of the final drug product. Specifically, the formation of the **Ibrutinib dimer** has been shown to negatively affect the solubility and transport properties of the drug substance.[2]

Q2: How is the **Ibrutinib dimer** formed?

A2: The primary mechanism for the formation of the **Ibrutinib dimer** is a Michael addition reaction.[3] This occurs when the nitrogen atom in the piperidine ring of one Ibrutinib molecule (acting as a Michael donor) attacks the electron-deficient β -carbon of the α,β -unsaturated acrylamide group on another Ibrutinib molecule (the Michael acceptor).[4] This reaction is irreversible and leads to the formation of a stable dimer.

Q3: What factors promote the formation of the **Ibrutinib dimer**?

Troubleshooting & Optimization





A3: Several factors can promote the formation of the **Ibrutinib dimer** during manufacturing and storage:

- pH: Ibrutinib is highly sensitive to alkaline conditions.[5] Basic environments facilitate the deprotonation of the piperidine nitrogen, increasing its nucleophilicity and accelerating the Michael addition reaction.
- Temperature: Elevated temperatures can provide the activation energy needed for the dimerization reaction to occur.[6][7] This is a critical consideration during processes like drying, milling, and melt extrusion.
- Oxidative Stress: Ibrutinib is extremely sensitive to oxidative conditions, which can lead to the formation of various degradation products, including the dimer.[5][8]
- Presence of Nucleophiles: The presence of other nucleophilic species in the reaction mixture or formulation can potentially compete with or catalyze the dimerization.

Q4: What are the key analytical methods for detecting and quantifying the **Ibrutinib dimer**?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective methods for the detection and quantification of the **Ibrutinib dimer**.[3] These methods are typically coupled with photodiode array (PDA) and mass spectrometry (MS) detectors for accurate identification and characterization.

Troubleshooting Guide: High Ibrutinib Dimer Levels

This guide provides a systematic approach to troubleshooting elevated levels of the **Ibrutinib dimer** during the manufacturing process.

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Observed Issue	Potential Root Cause(s)	Recommended Action(s)
High dimer content in the final Active Pharmaceutical Ingredient (API).	1. Inadequate pH control during synthesis/work-up: Exposure to alkaline conditions. 2. Excessive thermal stress: High temperatures during drying or purification steps. 3. Oxidative degradation: Presence of oxidizing agents or exposure to air at high temperatures. 4. Prolonged processing times: Extended exposure to reaction or processing conditions that favor dimerization.	1. pH Monitoring and Control: Ensure stringent pH control, maintaining acidic conditions (e.g., pH 2.5) where Ibrutinib is more stable.[6] 2. Process Temperature Optimization: Evaluate and optimize drying and purification temperatures to the lowest effective levels. 3. Inert Atmosphere: Consider processing under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Evaluate the use of appropriate antioxidants if compatible with the process. 4. Process Optimization: Reduce processing times where feasible.
Increase in dimer content during formulation/drug product manufacturing.	1. Excipient incompatibility: Interaction with basic excipients. 2. High shear mixing or granulation: Localized heating promoting dimerization. 3. Melt-based processes (e.g., hot-melt extrusion): High processing temperatures.	1. Excipient Compatibility Studies: Conduct thorough compatibility studies with all proposed excipients. Avoid strongly basic excipients. Consider co-amorphous formulations with excipients like saccharin to enhance stability.[7] 2. Process Parameter Optimization: Optimize mixing speed, granulation fluid volume, and drying temperatures to minimize thermal stress. 3. Formulation Strategy: If melt- based processes are

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necessary, optimize
temperature and residence
time. Alternatively, explore
non-thermal formulation
strategies.
Storage Condition Control:
Storage Condition Control: Store the drug substance and
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Store the drug substance and

Dimer levels increase during stability storage.

1. Inappropriate storage conditions: High temperature and/or humidity. 2. Unsuitable packaging: Packaging that does not protect from moisture or oxygen.

1. Storage Condition Control:
Store the drug substance and product under recommended conditions (e.g., controlled room temperature, low humidity). 2. Packaging Selection: Utilize packaging that provides an adequate barrier against moisture and oxygen.

Experimental Protocols

Protocol 1: UPLC Method for Quantification of Ibrutinib and its Dimer

This protocol is a representative method for the analysis of Ibrutinib and its dimer. Method optimization and validation are essential for specific applications.



Parameter	Condition
Column	Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)
Mobile Phase A	20 mM Ammonium Acetate in water (pH adjusted to 6.0)[8]
Mobile Phase B	Acetonitrile[8]
Gradient	Time (min)
0.0	
5.0	
6.0	
8.0	
Flow Rate	0.3 mL/min[5]
Column Temperature	28 °C[6]
Injection Volume	5 μL[5]
Detection	PDA at 215 nm[8] and/or Mass Spectrometry (ESI+)
Expected Retention Times	Ibrutinib: ~9.8 min, Ibrutinib Dimer: ~13.6 min[2]

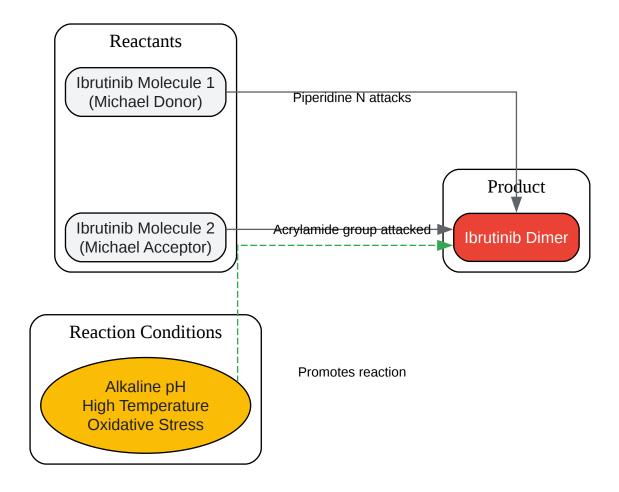
Data Summary

Table 1: Physicochemical Properties of Ibrutinib and its Dimer

Property	Ibrutinib	Ibrutinib Dimer
Molecular Formula	C25H24N6O2	C ₅₀ H ₄₈ N ₁₂ O ₄
Molecular Weight	440.50 g/mol	880.99 g/mol

Visualizations

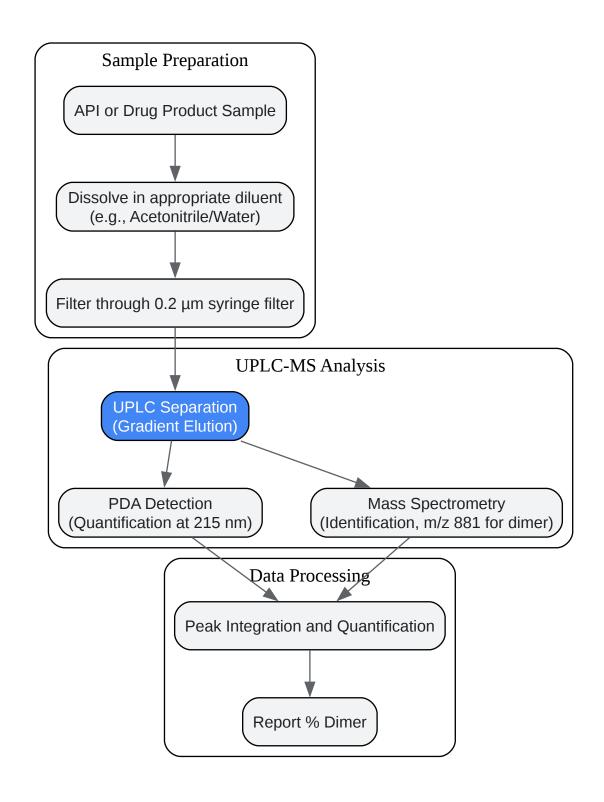




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Caption: Mechanism of Ibrutinib Dimer Formation.

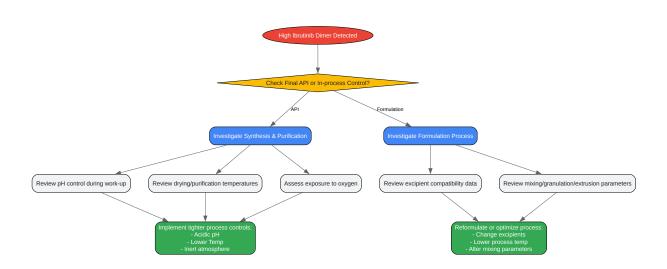




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Caption: Analytical Workflow for Ibrutinib Dimer.





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Caption: Troubleshooting Decision Tree for High Dimer.

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